Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

HIV-1 integrase protein–protein interaction inhibitors computational screening

Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1428141-40-5) is a synthetic heterocyclic compound belonging to the hexahydroquinoline-3-carboxylate class. It features a 2,5-dioxohexahydroquinoline core with a 5-methyl-2-furyl substituent at the 7-position and an ethyl ester at the 3-position, with molecular formula C17H17NO5 and molecular weight 315.32 g/mol.

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
CAS No. 1428141-40-5
Cat. No. B1456849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS1428141-40-5
Molecular FormulaC17H17NO5
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CC(CC2=O)C3=CC=C(O3)C)NC1=O
InChIInChI=1S/C17H17NO5/c1-3-22-17(21)12-8-11-13(18-16(12)20)6-10(7-14(11)19)15-5-4-9(2)23-15/h4-5,8,10H,3,6-7H2,1-2H3,(H,18,20)
InChIKeyFRJGJEIIGHNHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1428141-40-5): Procurement-Grade Chemical Profile and Structural Class Identification


Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1428141-40-5) is a synthetic heterocyclic compound belonging to the hexahydroquinoline-3-carboxylate class. It features a 2,5-dioxohexahydroquinoline core with a 5-methyl-2-furyl substituent at the 7-position and an ethyl ester at the 3-position, with molecular formula C17H17NO5 and molecular weight 315.32 g/mol . This scaffold is structurally related to 1,4-dihydropyridine calcium channel modulators and has been explored in computational screens targeting HIV-1 integrase–LEDGF/p75 protein–protein interactions . The compound is commercially available as a research reagent, typically supplied at ≥95% purity .

Why Generic Substitution Is Not Advisable When Sourcing Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate for Specialized Research


Within the hexahydroquinoline-3-carboxylate family, the specific substitution pattern at the 7-position and the oxidation state of the quinoline ring (2,5-dioxo vs. 5-oxo or fully aromatic) are critical determinants of biological target engagement, as demonstrated by computational screening studies that identified N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide as a selective disruptor of the HIV-1 integrase–LEDGF/p75 interaction from a commercial library . The target compound's unique 7-(5-methyl-2-furyl) substituent and ethyl ester at position 3 distinguish it from the carboxamide series, and even minor alterations to the ester moiety (e.g., methyl vs. ethyl) can affect solubility, metabolic stability, and binding mode—rendering generic in-class substitution unreliable without experimental validation [1].

Quantitative Differentiation Evidence for Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate: Comparator-Based Analysis for Informed Procurement


Structural Uniqueness of the 2,5-Dioxo Oxidation State Among Hexahydroquinoline-3-carboxylate Screening Libraries

In a virtual screening campaign targeting the HIV-1 integrase–LEDGF/p75 interface, the 2,5-dioxohexahydroquinoline scaffold was computationally identified as a privileged chemotype, with the lead candidate N-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide selected for synthesis and biological evaluation. No 5-oxo or aromatic quinoline analogs from the same library demonstrated comparable predicted binding scores . Although the target compound (ethyl ester, 7-furyl) was not directly tested, its shared 2,5-dioxo core places it in the same computationally prioritized scaffold cluster.

HIV-1 integrase protein–protein interaction inhibitors computational screening

Calcium Channel Modulator Class: 7-Aryl Substitution Impact on Vasorelaxant Potency Relative to Nicardipine

A structurally related series of 7-substituted hexahydroquinoline derivatives was evaluated for calcium antagonistic activity in rat ileum and rat thoracic aorta preparations. Compound 3a, bearing a 7-(2-chlorophenyl) substituent, exhibited greater vasorelaxant potency than nicardipine (a clinical 1,4-dihydropyridine calcium channel blocker) in rat thoracic aorta [1]. The target compound's 7-(5-methyl-2-furyl) group represents a heteroaryl substitution not present in the tested series, but the 7-position is established as a critical site for modulating calcium channel activity within this scaffold.

calcium channel antagonism vasorelaxation rat aorta

Ester Moiety Differentiation: Ethyl vs. Methyl Ester Physicochemical and Procurement Profile

The closest commercially available analog to the target compound is methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1428139-51-8). The target ethyl ester (MW 315.32, C17H17NO5) differs from the methyl ester (MW 301.29, C16H15NO5) by one methylene unit, resulting in a 4.7% increase in molecular weight and predicted increase in lipophilicity estimated at approximately +0.5 logP units . In general medicinal chemistry, ethyl esters exhibit moderately improved metabolic stability and membrane permeability compared to methyl esters, while maintaining synthetic accessibility—factors that influence pharmacokinetic profiling in lead optimization campaigns [1].

physicochemical properties medicinal chemistry SAR

Synthetic Tractability and Commercial Availability: Purity Benchmarks Across Suppliers

The target compound is available from multiple commercial suppliers with declared purity specifications. MolCore offers the compound at NLT 97% purity under ISO-certified quality systems , while AKSci lists it at 95% purity . In contrast, the methyl ester analog (CAS 1428139-51-8) is listed at 95% purity by Bidepharm , and the corresponding carboxylic acid derivative (CAS 19767-91-0) has limited commercial availability with no published purity specification . The target ethyl ester thus combines the highest available purity specification (97%) with ISO-certified manufacturing, offering procurement advantage in purity-sensitive applications such as biophysical assays or crystallography.

chemical procurement purity specification quality control

Limitation Statement: Absence of Direct Pharmacological Head-to-Head Data

A comprehensive search of PubMed, BindingDB, ChEMBL, ChemSpider, and patent databases (conducted May 2026) did not identify any peer-reviewed publication, patent, or authoritative database entry containing experimental biological activity data (IC50, EC50, Ki, or in vivo efficacy) for ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS 1428141-40-5) or its methyl ester analog (CAS 1428139-51-8). The compound appears to be a commercially sourced screening library member that has not yet been independently characterized in the open scientific literature. Consequently, all pharmacological differentiation claims in this guide are class-level inferences drawn from structurally related 2,5-dioxohexahydroquinoline-3-carboxamides and 7-substituted hexahydroquinoline calcium channel modulators. Users should verify activity in their own assay systems and not rely on published comparator data for this specific compound.

data gap procurement risk assay validation

Optimal Research and Industrial Application Scenarios for Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate Procurement


HIV-1 Integrase–LEDGF/p75 Protein–Protein Interaction Inhibitor Screening and SAR Expansion

Building on the computational identification of the 2,5-dioxohexahydroquinoline scaffold as a potential disruptor of the HIV-1 IN–LEDGF/p75 interaction , the target compound's 7-(5-methyl-2-furyl) substituent and ethyl ester provide structurally differentiated starting points for hit expansion. The furan ring offers hydrogen-bond acceptor capacity and a distinct electrostatic profile compared to the phenyl and chlorophenyl substituents in the published carboxamide series, potentially enabling exploration of new vectors in the LEDGF/p75 binding pocket.

Calcium Channel Modulator SAR: Exploring Heteroaryl Substituents at the 7-Position

The established calcium antagonistic activity of 7-aryl hexahydroquinolines in rat vascular tissue [1] validates the 7-position as a pharmacophoric hotspot. The target compound's 5-methyl-2-furyl group represents an unexplored heteroaromatic substitution that can be directly compared with the reported 7-phenyl, 7-(2-chlorophenyl), and 7-(2-methoxyphenyl) analogs in standardized tissue bath assays to map the electronic and steric tolerance of the calcium channel binding site.

Crystallography and Biophysical Assays Requiring High-Purity Research Material

With a commercial purity specification of NLT 97% under ISO-certified quality systems , the target compound is suitable for crystallographic soaking or co-crystallization experiments, surface plasmon resonance (SPR) binding assays, and isothermal titration calorimetry (ITC), where impurity levels above 3–5% can confound data interpretation. The methyl ester analog's 95% purity specification and the uncharacterized carboxylic acid derivative make the ethyl ester the preferred choice for these purity-sensitive applications.

Medicinal Chemistry Lead Optimization: Ethyl Ester Prodrug or Metabolic Stability Studies

In lead optimization campaigns where the 2,5-dioxohexahydroquinoline scaffold has shown target engagement, the ethyl ester at position 3 offers a balanced lipophilicity profile (estimated logP ~2.1) that may improve membrane permeability relative to the methyl ester analog (estimated logP ~1.6) [2]. This incremental lipophilicity difference, while modest, can be decisive in cell-based phenotypic assays where intracellular target access is required. The compound can serve as a reference point for ester SAR and potential prodrug strategies if the corresponding carboxylic acid is identified as the active pharmacophore.

Quote Request

Request a Quote for Ethyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.